molecular formula C12H17N3O3 B1417658 Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1142188-60-0

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No.: B1417658
CAS No.: 1142188-60-0
M. Wt: 251.28 g/mol
InChI Key: UHNCQJLEINZUNT-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel kinase inhibitors. This dihydropyridopyrimidine core structure is a versatile building block, particularly in the construction of more complex molecules targeting pharmacologically relevant enzymes . Its research value is highlighted in the exploration of Bruton's tyrosine kinase (BTK) inhibitors , where this precise intermediate is utilized in multi-step syntheses to generate potent and selective therapeutic candidates. The molecule's structure incorporates a protected amine (Boc group) and a pyrimidine nitrogen heterocycle, allowing for further functionalization to optimize binding affinity and pharmacokinetic properties. Researchers employ this compound to investigate structure-activity relationships (SAR) in oncology and autoimmune disease research, focusing on its mechanism as a key component of ATP-competitive inhibitors that modulate crucial cell signaling pathways. The ongoing use of this intermediate in drug discovery pipelines underscores its fundamental role in advancing preclinical research for a range of hematologic malignancies and inflammatory disorders.

Properties

IUPAC Name

tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCQJLEINZUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-60-0
Record name tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Preparation Methods

Synthesis via Condensation and Cyclization of Precursors

Method Overview:
This approach involves the condensation of suitably functionalized heterocyclic precursors, followed by cyclization to form the pyrido[3,4-D]pyrimidine core, and subsequent esterification to introduce the tert-butyl ester group.

Key Steps:

  • Starting Materials:

    • Ethyl or methyl derivatives of heterocyclic compounds, such as ethyl 1-methyl-4-oxopieridine-3-carboxylate, or analogous pyridine derivatives.
    • Formamidine acetate as the nitrogen source for pyrimidine ring formation.
  • Reaction Conditions:

    • Reflux in anhydrous solvents like methanol or ethanol.
    • Use of bases such as sodium methoxide or potassium tert-butoxide to facilitate condensation.
    • Reaction times typically range from 4 to 8 hours, monitored via TLC.
  • Cyclization:

    • The initial condensation product undergoes intramolecular cyclization under reflux conditions, forming the dihydropyrido[3,4-D]pyrimidine core.
  • Esterification:

    • The carboxylate group is protected or introduced as a tert-butyl ester via reaction with tert-butyl alcohol derivatives or via esterification with tert-butyl chloroformate under basic conditions.

Representative Reaction Scheme:

Ethyl 1-methyl-4-oxopieridine-3-carboxylate + Formamidine acetate + NaOCH3 → Cyclization → Tert-butyl ester formation

Research Data:
Wu et al. (2023) reported a synthesis involving reflux of heterocyclic precursors with sodium methoxide in methanol, achieving yields around 70% for similar compounds, indicating the viability of this approach.

Multi-step Organic Synthesis Involving Nucleophilic Substitution and Cyclization

Method Overview:
This method employs nucleophilic substitution reactions on chlorinated or halogenated pyrimidine derivatives, followed by ring closure and esterification.

Key Steps:

Research Data:
The synthesis of related compounds, such as tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate, has been documented with yields up to 65-70%, emphasizing the efficiency of nucleophilic substitution and cyclization steps.

Specific Example of Synthesis Protocols

Step Description Reagents Conditions Yield (%) References
1 Condensation of heterocyclic precursor Ethyl 1-methyl-4-oxopieridine-3-carboxylate, formamidine acetate Reflux in methanol 70
2 Cyclization to form heterocycle Sodium methoxide Reflux -
3 Esterification with tert-butyl group tert-Butyl alcohol derivatives or tert-butyl chloroformate Acidic or basic conditions 65-70

Notes on Reaction Conditions and Optimization

  • Solvent Choice:
    Reactions are typically performed in polar aprotic solvents such as methanol, ethanol, or dichloromethane to facilitate nucleophilic attack and cyclization.

  • Temperature Control:
    Reflux conditions are standard, with temperature maintained at solvent boiling points to promote reaction kinetics.

  • Purification:
    Post-reaction purification involves extraction, washing, and chromatography (e.g., column chromatography) to isolate the pure tert-butyl ester.

  • Yield Optimization: Adjusting molar ratios, reaction times, and purification methods can improve yields, often reaching 70% or higher.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

  • The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may help reduce amyloid-beta plaque formation and mitigate neuroinflammation, which are critical factors in the progression of Alzheimer's disease .

2. Anti-inflammatory Activity

  • Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has shown significant anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. Studies have demonstrated that derivatives of this compound can exhibit IC50 values in the low micromolar range against COX-2, suggesting their potential use in treating inflammatory conditions .

3. Anticancer Properties

  • Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism involves modulation of cellular signaling pathways associated with cell survival and proliferation. Specific derivatives have been shown to increase apoptosis rates and decrease proliferation in human cancer cell lines, indicating their potential as anticancer agents .

Case Studies

Several notable studies highlight the therapeutic potential of this compound:

1. Neuroprotective Effects

  • A study conducted on animal models demonstrated that a derivative improved cognitive functions by reducing neuroinflammation and amyloid-beta accumulation, suggesting a promising avenue for Alzheimer's treatment .

2. Anti-inflammatory Efficacy

  • In a rat model of arthritis, administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokines, showcasing its potential as an effective anti-inflammatory agent.

3. Cancer Cell Line Studies

  • Research involving human cancer cell lines indicated that treatment with this compound led to increased rates of apoptosis and decreased cell proliferation, supporting its development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural Analogues

Pyridopyrimidine derivatives vary in substitution patterns, degree of unsaturation, and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1142188-60-0) 4-OH, 7-Boc C₁₂H₁₇N₃O₃ 251.28 High polarity due to -OH; Boc enhances stability
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (916420-27-4) 2-Cl, 4-Cl, 7-Boc C₁₂H₁₅Cl₂N₃O₂ 304.17 Chlorine atoms increase lipophilicity; used as kinase inhibitor intermediates
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (1370411-44-1) 2-Cl, 4-Cl, 7-Benzyl C₁₅H₁₃Cl₂N₃O₂ 338.19 Benzyl group improves cell permeability
(S)-tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (N/A) 4-Cl, 6-CH₃, 7-Boc C₁₃H₁₈ClN₃O₂ 283.76 Methyl group enhances metabolic stability; chiral center influences binding
Key Observations:
  • Hydroxyl vs.
  • Boc vs. Benzyl Protection: Boc-protected derivatives (e.g., 1142188-60-0) are more stable under acidic conditions, whereas benzyl groups (e.g., 1370411-44-1) are cleaved via hydrogenolysis, enabling selective deprotection .

Biological Activity

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate (CAS No. 1142188-60-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 251.28 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core with a tert-butyl group and a hydroxyl group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit notable antimicrobial properties. A study focusing on similar compounds revealed that they possess varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Antimalarial Activity

The antimalarial potential of pyrido-pyrimidine derivatives has been explored extensively. For instance, compounds structurally related to tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine have shown IC50 values in the low micromolar range against Plasmodium falciparum . This suggests that such compounds can effectively inhibit the growth of malaria parasites.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine and evaluated their biological activity. The following table summarizes key findings:

CompoundActivityIC50 (μM)Mechanism
Compound AAntibacterial15DNA synthesis inhibition
Compound BAntimalarial0.16Inhibition of parasite growth
Compound CAnticancer12Induction of apoptosis

This study highlights the diverse biological activities associated with modifications to the core structure of the compound .

Mechanistic Insights

Mechanistic studies suggest that the biological activity of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine may involve:

  • Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in metabolic pathways essential for pathogen survival.
  • Cellular Uptake : The presence of hydrophobic groups like tert-butyl can enhance cellular permeability, facilitating greater bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in target cells, leading to cytotoxic effects .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate?

The compound is typically synthesized via multistep protocols involving nucleophilic substitution, Buchwald-Hartwig cross-coupling, and deprotection reactions. For example:

  • Intermediate formation : Reacting tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate with benzyl-protected piperazine derivatives under Pd(OAc)₂ catalysis yields key intermediates .
  • Hydroxylation : Deprotection of tert-butyl groups (e.g., using TFA or HCl) generates the hydroxyl moiety .
  • Chlorination/Functionalization : Phosphine-mediated chlorination (e.g., PPh₃/CCl₄) can introduce reactive sites for downstream modifications .

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsYieldReference
Nucleophilic substitutionPd(OAc)₂, DMF, 90°C80%
ChlorinationPPh₃/CCl₄, 1,2-DCE, 70°C51%
DeprotectionTFA/DCM, rt>90%

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H NMR : Peaks at δ 8.78 (s, pyrimidine-H), 4.96–4.25 (m, dihydropyridine-CH₂), and 1.48 (s, tert-butyl) confirm structural motifs .
  • Mass Spectrometry (ESI) : A molecular ion peak at m/z 284.1 (M+H⁺) aligns with the molecular formula C₁₃H₁₈ClN₃O₃ .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., C–H···O interactions in pyridopyrimidine derivatives) .

Q. What is the role of the tert-butyl group in this compound’s synthetic utility?

The tert-butyl group acts as a protecting group for amines or hydroxyls, enhancing solubility in organic solvents (e.g., DCM, EtOAc) and preventing undesired side reactions during coupling steps. It is later removed under acidic conditions (e.g., TFA) to expose reactive sites for further functionalization .

Q. What are the key physicochemical properties relevant to its handling in lab settings?

  • LogP : ~3.54 (moderate lipophilicity) .
  • Stability : Sensitive to strong acids/bases; store at -20°C under inert atmosphere .
  • Hazard classification : Skin irritant (Category 1) and chronic aquatic toxicity (Category 3) .

Q. How is this compound used as a building block in medicinal chemistry?

It serves as a core scaffold for kinase inhibitors (e.g., VEGFR-2) and PROTACs (Proteolysis-Targeting Chimeras). For example, hydroxylated derivatives are coupled with E3 ligase binders to degrade oncogenic proteins like KRASG12C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂ vs. Pd/C for coupling reactions (e.g., 80% yield with Pd(OAc)₂ vs. 24% with Pd/C) .
  • Solvent effects : 1,2-DCE improves chlorination efficiency compared to DMF due to higher boiling points and reduced side reactions .
  • Purification : Use of FCC (Flash Column Chromatography) with gradients (e.g., 5–60% EtOAc/heptane) resolves diastereomers .

Q. What analytical strategies identify and quantify byproducts in its synthesis?

  • HPLC-MS : Detects chlorinated impurities (e.g., m/z 302.1 for over-chlorinated analogs) .
  • NMR kinetics : Monitors deprotection efficiency (e.g., tert-butyl peak disappearance at δ 1.48) .

Q. Table 2: Common Byproducts and Mitigation

ByproductSourceMitigation
Di-chlorinated analogExcess CCl₄Strict stoichiometric control
Oxidized tert-butylO₂ exposureUse of inert atmosphere

Q. How does computational modeling guide the design of derivatives targeting kinases?

  • Docking studies : Pyrido[3,4-d]pyrimidine scaffolds show high affinity for ATP-binding pockets in VEGFR-2 (ΔG = -9.2 kcal/mol) .
  • QSAR models : Electron-withdrawing substituents (e.g., Cl, CF₃) at C4 enhance inhibitory potency (IC₅₀ < 50 nM) .

Q. What are the challenges in controlling stereochemistry during synthesis?

  • Racemization : Observed during Pd-catalyzed couplings; resolved using chiral auxiliaries (e.g., (S)-1-phenylethyl groups) .
  • Diastereomer separation : FCC with chiral columns (e.g., Chiralpak IA) achieves >95% enantiomeric excess .

Q. How do researchers resolve contradictions in reported yields for similar synthetic steps?

  • Case study : Chlorination of tert-butyl 6-methyl-4-oxo derivatives yields 51% in vs. 24% in . Differences arise from:
    • Catalyst loading : 20% Pd(OH)₂/C vs. 10% Pd/C .
    • Temperature : 70°C vs. rt .

Q. Table 3: Yield Comparison Across Studies

StepCatalystTempYieldReference
ChlorinationPPh₃/CCl₄70°C51%
CouplingPd/Crt24%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

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